molecular formula C19H22ClNO2 B2919442 3-(3-chlorophenyl)-N-(2-methoxy-2-(o-tolyl)ethyl)propanamide CAS No. 1705922-17-3

3-(3-chlorophenyl)-N-(2-methoxy-2-(o-tolyl)ethyl)propanamide

Cat. No. B2919442
CAS RN: 1705922-17-3
M. Wt: 331.84
InChI Key: AVOBKMFDBJLHCP-UHFFFAOYSA-N
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Description

3-(3-chlorophenyl)-N-(2-methoxy-2-(o-tolyl)ethyl)propanamide is a chemical compound that belongs to the class of selective androgen receptor modulators (SARMs). It is also known as Ostarine and is currently being researched for its potential use in treating muscle wasting diseases and osteoporosis.

Scientific Research Applications

Synthetic Methods and Chemical Characterization

  • Arylsubstituted halogen(thiocyanato)amides containing the 4-acetylphenyl fragment have been synthesized via copper catalytic anionarylation, leading to the production of compounds with potential antibacterial and antifungal properties (Baranovskyi et al., 2018).
  • Research on Brazilian red propolis has identified unreported substances, including those with antioxidant and antimicrobial activities, suggesting the role of similar compounds in natural product chemistry (Righi et al., 2011).
  • The photochemistry of chloroanisoles and chlorophenols has been explored, revealing pathways for heterolysis leading to arylated products, which could be analogous to reactions involving chlorophenyl compounds (Protti et al., 2004).

Material Science Applications

  • A study on polymethacrylates demonstrates the synthesis of thermally sensitive water-soluble materials, which could find applications in drug delivery and biomaterials, highlighting the potential of related compounds in material science (Han et al., 2003).

Biological and Antimicrobial Activities

  • Compounds similar to 3-(3-chlorophenyl)-N-(2-methoxy-2-(o-tolyl)ethyl)propanamide have been studied for their antimicrobial properties, showing potential as antibacterial and antifungal agents. This suggests a promising area for the development of new antimicrobial agents (Mohamed et al., 2012).

properties

IUPAC Name

3-(3-chlorophenyl)-N-[2-methoxy-2-(2-methylphenyl)ethyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClNO2/c1-14-6-3-4-9-17(14)18(23-2)13-21-19(22)11-10-15-7-5-8-16(20)12-15/h3-9,12,18H,10-11,13H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVOBKMFDBJLHCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(CNC(=O)CCC2=CC(=CC=C2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-chlorophenyl)-N-(2-methoxy-2-(o-tolyl)ethyl)propanamide

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